Azidotrimethylsilane

Beschreibung

Historical Trajectory and Evolution of Azidotrimethylsilane Chemistry

The development of this compound as a synthetic reagent has been driven by the need for safer and more versatile alternatives to traditional azide (B81097) sources. Initially, the introduction of the azide group relied heavily on the use of metal azides, such as sodium azide, or the highly explosive and toxic hydrazoic acid. beilstein-journals.orglibretexts.org The synthesis of this compound itself is typically achieved through the reaction of trimethylsilyl (B98337) chloride with sodium azide. ontosight.aisigmaaldrich.com Over the years, research has focused on expanding the synthetic utility of this compound, leading to the development of numerous protocols for various chemical transformations. Its application has evolved from simple nucleophilic substitutions to more complex, catalyzed reactions, including cycloadditions and ring-opening reactions, solidifying its status as an indispensable tool in the modern synthetic chemist's arsenal. researchgate.netthieme-connect.de

This compound as a Strategic Reagent in Modern Organic Synthesis

This compound is a key reagent in contemporary organic synthesis, prized for its ability to act as a soluble and safer source of the azide anion. bloomtechz.combeilstein-journals.org It participates in a wide range of chemical reactions, enabling the efficient construction of complex molecular architectures.

Comparison with Traditional Azide Sources in Synthetic Utility

Traditional methods for introducing the azide functionality often involve the use of inorganic azides like sodium azide (NaN₃) or the highly toxic and explosive hydrazoic acid (HN₃). beilstein-journals.orglibretexts.org While effective, these reagents present significant handling and safety challenges.

| Feature | This compound (TMSN₃) | Traditional Azide Sources (e.g., NaN₃, HN₃) |

| Safety | Considered a safer alternative to hydrazoic acid and some metal azides. beilstein-journals.org | Hydrazoic acid is highly toxic and explosive. Sodium azide can also be explosive. beilstein-journals.orglibretexts.org |

| Solubility | Soluble in a wide range of organic solvents. bloomtechz.com | Often have limited solubility in organic solvents, sometimes requiring phase-transfer catalysts. |

| Reaction Conditions | Reactions can often be carried out under mild and neutral conditions. acs.orgchemicalbook.com | May require harsh reaction conditions or the use of strong acids. libretexts.org |

| Byproducts | Generates volatile and easily removable byproducts (e.g., trimethylsilanol). | Can generate inorganic salts that may complicate purification. |

This table provides a comparative overview of the synthetic utility of this compound versus traditional azide sources.

Advantages of this compound in Reaction Versatility and Selectivity

The advantages of this compound extend beyond safety and solubility, encompassing its broad reaction scope and the high degree of selectivity it often affords.

Reaction Versatility:

Nucleophilic Substitution: It readily converts alkyl halides and sulfonates into the corresponding organic azides. bloomtechz.comchemicalbook.com

Ring-Opening Reactions: this compound is widely used for the regioselective and stereoselective ring-opening of epoxides and aziridines to furnish valuable β-azido alcohols and β-azido amines, respectively. thieme-connect.dethieme-connect.comresearchgate.net

Cycloaddition Reactions: It is a key component in [3+2] cycloaddition reactions, particularly in the synthesis of tetrazoles and triazoles, which are important heterocyclic scaffolds in medicinal chemistry. beilstein-journals.orgresearchgate.netnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," frequently employs this compound. beilstein-journals.org

Synthesis of Vinyl Azides: It can be used in the stereoselective synthesis of vinyl azides from various precursors, including acetylenes and epoxyalkylsilanes. google.comoup.com

Conversion of Alcohols and Amines: Direct conversion of alcohols and aromatic amines to their corresponding azides can be achieved using this compound in the presence of suitable catalysts or reagents. acs.orgorganic-chemistry.orgorganic-chemistry.org

Selectivity:

The trimethylsilyl group plays a crucial role in modulating the reactivity of the azide nucleophile, often leading to high regioselectivity and stereoselectivity. For instance, in the ring-opening of epoxides, the choice of catalyst in conjunction with this compound can dictate which carbon atom is attacked, allowing for the synthesis of specific isomers. thieme-connect.dethieme-connect.com This level of control is often difficult to achieve with traditional azide reagents.

Detailed Research Findings on this compound Applications

| Application | Substrate | Reagents/Catalyst | Product | Key Finding |

| Tetrazole Synthesis | Nitriles | This compound, Lewis Acid/Transition Metal | Tetrazoles | Efficient synthesis of tetrazoles via [3+2] cycloaddition. nih.gov |

| Tetrazole Synthesis | N-Heterocycles | This compound | Tetrazolated N-Heterocycles | An electrochemical, metal- and oxidant-free method for tetrazolation. nih.govresearchgate.net |

| Triazole Synthesis | Alkynyl Carboxylic Acids, Ethers | This compound, Copper Catalyst | N-alkylated 1,2,3-triazoles | Selective assembly of N1- and N2-alkylated triazoles via decarboxylative cycloaddition. rsc.org |

| Azide Synthesis | Secondary Benzylic Alcohols | This compound, Copper(II) triflate | Secondary Benzyl Azides | Direct and efficient conversion of secondary alcohols to azides. organic-chemistry.orgorganic-chemistry.org |

| Azide Synthesis | Aromatic Amines | This compound, tert-butyl nitrite | Aromatic Azides | Mild and high-yielding one-pot synthesis of aromatic azides. acs.org |

| Ring Opening | meso-Epoxides | This compound, Chiral (Salen)Cr Complex | Chiral β-azido alcohols | Enantioselective ring opening with high yields and enantioselectivities. thieme-connect.dethieme-connect.com |

| Vinyl Azide Synthesis | Terminal Alkynes | This compound, Silver Azide | α-Vinyl Azides | Stereospecific one-step synthesis of α-vinyl azides. google.com |

| Vinyl Azide Synthesis | trans-1,2-Epoxyalkylsilanes | This compound, Boron trifluoride-diethyl ether | (Z)-1-Alkenyl Azides | Regio- and stereoselective synthesis of (Z)-1-alkenyl azides. oup.com |

This interactive data table summarizes key research findings on the diverse applications of this compound in organic synthesis.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

azido(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3Si/c1-7(2,3)6-5-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDZOYHHAIAQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

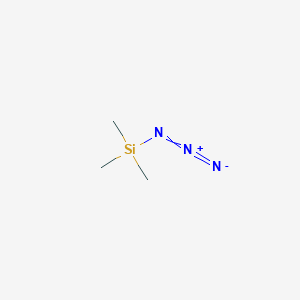

C[Si](C)(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063542 | |

| Record name | Azidotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Azidotrimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4648-54-8 | |

| Record name | Azidotrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4648-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azidotrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004648548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, azidotrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azidotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azidotrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azidotrimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM57JSM2Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for Azidotrimethylsilane Synthesis in Laboratory and Industrial Contexts

Established Synthetic Pathways for Azidotrimethylsilane Production

The most common and well-documented method for preparing this compound involves the reaction of a trialkylsilyl halide with an alkali metal azide (B81097).

Synthesis via Chlorotrimethylsilane (B32843) and Alkali Azides

The principal route for the synthesis of this compound is the nucleophilic substitution reaction between chlorotrimethylsilane and sodium azide. orgsyn.org This method is widely adopted due to the ready availability and low cost of the starting materials. The reaction is typically carried out in a high-boiling point aprotic solvent to facilitate the reaction between the solid sodium azide and the liquid chlorotrimethylsilane.

A common procedure involves heating a mixture of sodium azide and chlorotrimethylsilane in a solvent such as diethylene glycol dimethyl ether (diglyme). thieme-connect.com The product, this compound, is a volatile liquid and can be separated from the non-volatile sodium chloride byproduct and the high-boiling solvent by distillation. orgsyn.org For the reaction to be successful, anhydrous (water-free) conditions are essential. Any moisture can lead to the hydrolysis of chlorotrimethylsilane and the formation of hazardous and explosive hydrazoic acid (HN₃). thieme-connect.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of the synthesis of this compound and related reactions is crucial for maximizing product yield and purity while ensuring operational safety. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reactant stoichiometry.

Solvent Selection: The choice of solvent is critical. It must be aprotic and have a sufficiently high boiling point to allow the reaction to proceed at a reasonable rate, but also allow for the eventual separation of the product by distillation. Solvents such as di-n-butyl ether and polyethylene (B3416737) glycol (PEG) have been used in addition to diglyme. researchgate.net The selection of solvent can significantly influence reaction outcomes, as demonstrated in optimization studies for reactions using this compound. For instance, in a copper-catalyzed cycloaddition, changing the solvent from THF to dichloromethane (B109758) (CH₂Cl₂) dramatically increased the product yield from 65% to 97%. beilstein-journals.orgnih.gov

Temperature and Reaction Time: The reaction is typically heated to reflux to ensure it goes to completion. researchgate.net However, the temperature must be carefully controlled. Overheating can lead to the decomposition of the product and potential hazards. The reaction time is also a factor, with some procedures calling for refluxing for up to two days to ensure maximum conversion. researchgate.net

Stoichiometry and Stirring: Using a slight excess of sodium azide is common to ensure the complete conversion of the chlorotrimethylsilane. Efficient stirring is also a critical parameter, especially in scaled-up reactions. In heterogeneous mixtures of a solid (sodium azide) and a liquid, poor stirring can lead to localized overheating at the bottom of the flask, which can create a significant safety hazard.

The following table illustrates the effect of solvent choice on the yield of a reaction involving this compound, highlighting the importance of optimizing reaction conditions.

Table 1: Effect of Solvent on the Yield of a Cu-Catalyzed 1,2,3-Triazole Synthesis nih.gov This table is for illustrative purposes to show the impact of solvent optimization in reactions involving this compound.

| Entry | Catalyst (mol %) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | CuCl (10) | THF | 65 |

| 2 | CuCl (10) | CH₂Cl₂ | 97 |

| 3 | CuCl (10) | EtOH | 53 |

| 4 | CuCl (10) | DMF | 13 |

Innovations in Synthetic Procedures for this compound

Recent research has focused on developing safer, more environmentally friendly, and more efficient methods for synthesis involving azides. This includes the development of green protocols and the application of continuous flow technology.

Development of Sustainable and Green Synthesis Protocols

Another strategy involves performing reactions in environmentally benign solvents like water or in azeotropic mixtures that can be easily recovered and reused. acs.orgbohrium.com The development of protocols that minimize waste by being highly efficient (atom economical) and avoiding the use of hazardous reagents is a key goal of green chemistry. baseclick.eu The synthesis of this compound itself contributes to this goal by providing a safer carrier of the azide group for subsequent reactions. beilstein-journals.orgbaseclick.eu

Continuous Flow Synthesis Techniques for this compound

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and consistency for hazardous reactions. In flow synthesis, small amounts of reagents are continuously mixed and reacted in a tube or channel reactor. This minimizes the volume of hazardous material present at any given time, improves heat transfer, and allows for precise control over reaction parameters.

For azidation reactions, continuous flow systems have been developed that utilize this compound as the azide source. In one such system, alcohols are converted to azides using this compound with a solid-supported acid catalyst, Amberlyst-15. organic-chemistry.org The alcohol and this compound are pumped through a heated column packed with the catalyst, and the product emerges continuously. This setup allows for the easy separation of the product from the recyclable catalyst and enhances the safety of the process. organic-chemistry.orgresearchgate.net Such techniques are particularly valuable for industrial production where safety and efficiency are paramount. acs.orgbohrium.com

Characterization and Purity Assessment of Synthesized this compound

After synthesis, the identity and purity of this compound must be confirmed. This is achieved using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: This is a key technique for identifying the azide functional group. The N₃ group in this compound exhibits a strong, characteristic absorption band around 2100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the trimethylsilyl (B98337) group. It shows a single, sharp peak for the nine equivalent protons, typically appearing around δ = 0.22 ppm. researchgate.net ¹³C NMR can also be used for characterization.

Chromatographic and Other Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to assess the purity of the sample and confirm its molecular weight. The mass spectrum will show the molecular ion peak corresponding to the mass of this compound. mit.educabidigitallibrary.org

Boiling Point Determination: The boiling point of this compound is approximately 95-96 °C, and this physical property can be used as an indicator of purity. orgsyn.org

Refractive Index: The refractive index is another physical constant that can be measured to assess purity.

By combining these methods, chemists can ensure that the synthesized this compound is of high purity and suitable for use in further synthetic applications.

Reactivity and Reaction Mechanisms of Azidotrimethylsilane

Fundamental Reaction Pathways Involving the Azide (B81097) Functional Group

The azide moiety in azidotrimethylsilane is the key to its synthetic utility, participating in reactions through both nucleophilic and electrophilic pathways, often enhanced by the presence of the silyl group.

This compound serves as a synthetic equivalent of hydrazoic acid (HN₃), offering a safer and more soluble alternative for introducing the azide group into organic molecules. The azide ion is a strong nucleophile, and TMSN₃ readily participates in nucleophilic addition reactions with a wide range of electrophiles, including carbonyl compounds, epoxides, and aziridines.

The general mechanism for the nucleophilic addition of this compound to a carbonyl compound, such as an aldehyde or ketone, begins with the attack of the nucleophilic azide on the electrophilic carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. The trimethylsilyl (B98337) group then transfers from the nitrogen to the oxygen, forming a silylated azido (B1232118) alcohol derivative. Subsequent hydrolysis can then yield the final α-azido alcohol. The reaction is often catalyzed by Lewis acids, which coordinate to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

In the case of epoxides and aziridines, the reaction proceeds via a ring-opening mechanism. This compound attacks one of the carbon atoms of the strained three-membered ring, leading to the opening of the ring and the formation of a β-azido alcohol or a β-azido amine, respectively. The regioselectivity of the ring-opening is influenced by steric and electronic factors of the substrate and can be controlled by the choice of catalyst. For instance, the regioselective ring-opening of aziridines with TMSN₃ has been developed to synthesize chiral terminal 1,2-diamines in high yields. researchgate.netresearchgate.net

Table 1: Nucleophilic Addition Reactions of this compound

| Electrophile | Product Type | General Reaction Conditions |

| Aldehyde/Ketone | α-Azido alcohol | Lewis acid catalyst, aprotic solvent |

| Epoxide | β-Azido alcohol | Lewis acid or base catalyst |

| Aziridine | β-Azido amine | Lewis acid catalyst |

While the azide group in this compound is primarily nucleophilic, the molecule can undergo transformations where it reacts with electrophilically activated species or is itself activated by an electrophile. Lewis acids play a crucial role in these transformations by activating the substrate towards nucleophilic attack by the azide. For example, in the reaction with carbonyl compounds, a Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the azide.

Furthermore, this compound can react with stable carbocations. In these reactions, the azide acts as a nucleophile, trapping the carbocation to form a new carbon-nitrogen bond. The stability and reactivity of the carbocation are key factors in determining the success of the reaction.

In some instances, the azide moiety itself can be activated. For example, in the presence of a strong electrophile, the terminal nitrogen of the azide can become more electrophilic, facilitating reactions that are not typical nucleophilic additions. However, the predominant role of this compound in organic synthesis is as a nucleophilic azide source.

Cycloaddition Reactions with this compound

This compound is a key reagent in [3+2] cycloaddition reactions, particularly in the synthesis of triazoles from alkynes. These reactions are of significant importance in medicinal chemistry and materials science due to the stability and functionality of the resulting triazole ring.

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (in this case, an azide) and a dipolarophile (an alkyne) to form a five-membered heterocyclic ring (a 1,2,3-triazole). The thermal reaction of an azide with an alkyne often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. The development of catalytic variants has significantly improved the efficiency and regioselectivity of this transformation.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition that exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. The reaction is typically carried out using a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

The mechanism of CuAAC involves the formation of a copper acetylide intermediate from the terminal alkyne and the Cu(I) catalyst. This copper acetylide then reacts with the azide in a stepwise manner, rather than a concerted cycloaddition, to form a six-membered copper-containing intermediate, which then rearranges to the stable 1,4-disubstituted triazole product, regenerating the copper catalyst. This compound can be used as the azide source in CuAAC reactions, often in a one-pot procedure where an aryl amine is first converted to the corresponding aryl azide using tert-butyl nitrite and TMSN₃, followed by the in-situ cycloaddition with an alkyne in the presence of a copper catalyst. study.com

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, affording the 1,5-disubstituted 1,2,3-triazole isomer with high regioselectivity. This reaction is catalyzed by ruthenium complexes, such as [Cp*RuCl].

The proposed mechanism for RuAAC is distinct from that of CuAAC. It is believed to proceed through an oxidative coupling of the ruthenium catalyst with both the azide and the alkyne to form a six-membered ruthenacycle intermediate. youtube.commasterorganicchemistry.comlibretexts.org Reductive elimination from this intermediate then yields the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst. youtube.commasterorganicchemistry.comlibretexts.org Unlike CuAAC, RuAAC can also be applied to internal alkynes, leading to fully substituted triazoles. youtube.commasterorganicchemistry.com While direct examples of this compound in RuAAC are less commonly reported in introductory texts, its utility as an azide source is applicable in this context as well.

Table 2: Comparison of Catalytic Azide-Alkyne Cycloaddition Reactions

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Catalyst | Copper(I) | Ruthenium(II) complexes (e.g., [Cp*RuCl]) |

| Regioselectivity | 1,4-disubstituted triazole | 1,5-disubstituted triazole |

| Alkyne Substrates | Primarily terminal alkynes | Terminal and internal alkynes |

| Proposed Intermediate | Copper acetylide | Ruthenacycle |

[3+2] Cycloaddition Reactions with Alkynes: Huisgen Cycloaddition and its Catalytic Variants

Electrochemical Approaches to [3+2] Cycloaddition with this compound

Electrochemical methods offer a green and efficient alternative for mediating [3+2] cycloaddition reactions involving this compound (TMSN₃), avoiding the need for metal catalysts or chemical oxidants. A notable application is the synthesis of tetrazoles from N-heterocycles and TMSN₃. This reaction can be carried out in an undivided cell at a constant current. nih.gov The process utilizes a mixture of acetonitrile (CH₃CN) and water as the co-solvent at room temperature. A key aspect of this method is the cathodic reduction of water, which produces the necessary stoichiometric amount of active hydroxyl ions. nih.gov

Cyclic voltammetry (CV) studies have confirmed that the cycloaddition is a result of a direct electron transfer process at the electrode, eliminating the requirement for a mediator. nih.gov This electrochemical strategy is compatible with various functional groups and provides moderate to good yields of the tetrazole products. nih.gov The method has been successfully applied to the late-stage tetrazolation of bioactive compounds and has proven to be scalable. nih.gov

Below is a table summarizing the electrochemical [3+2] cycloaddition of TMSN₃ with various N-heterocycles to yield tetrazole derivatives.

| Entry | N-Heterocycle Substrate | Product | Yield (%) |

| 1 | Pyridine-2-carbonitrile | 5-(Pyridin-2-yl)-1H-tetrazole | 85 |

| 2 | 4-Cyanopyridine | 5-(Pyridin-4-yl)-1H-tetrazole | 82 |

| 3 | Benzonitrile | 5-Phenyl-1H-tetrazole | 78 |

| 4 | Quinoline-2-carbonitrile | 5-(Quinolin-2-yl)-1H-tetrazole | 75 |

| 5 | Isoquinoline-1-carbonitrile | 5-(Isoquinolin-1-yl)-1H-tetrazole | 72 |

This table presents a selection of N-heterocycles that undergo electrochemical [3+2] cycloaddition with this compound, demonstrating the versatility and efficiency of this method in synthesizing tetrazole derivatives.

1,3-Dipolar Cycloaddition of this compound onto Novel Carbon Allotropes

The 1,3-dipolar cycloaddition reaction is a powerful method for the functionalization of novel carbon allotropes like fullerenes and carbon nanotubes (CNTs). wikipedia.orgresearchgate.net this compound can serve as a precursor to the reactive intermediate, trimethylsilyl nitrene, which then reacts with the unsaturated bonds of these carbon nanostructures. researchgate.net This functionalization is crucial for improving the solubility and processability of carbon nanotubes, which often aggregate in common solvents. nih.govrsc.org

Theoretical studies, such as those at the B3LYP/6-31G(d,p) level, have investigated the mechanism of the 1,3-dipolar cycloaddition of this compound onto nanographene. nih.gov These studies reveal a two-step mechanism:

Chemical Adsorption: The initial step involves the chemical adsorption of this compound onto the nanographene surface. nih.gov

Decomposition and Product Formation: This is followed by the thermal decomposition of the resulting nitride intermediate, which leads to the formation of an N-bridged product. This second step is the rate-determining step of the reaction. nih.gov

Computational analysis comparing [3+2] and [3+4] cycloaddition pathways indicates that the [3+2] channel is favored. The [3+2] pathway proceeds through a symmetric synchronous process. Frontier molecular orbital (FMO) theory helps to rationalize this preference. nih.gov The reactivity of the nanographene is dominated by the electron density at the functionalization site, with the edge areas being significantly more reactive than the center. nih.gov

The functionalization of carbon nanotubes can also be achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net In this approach, either the nanotube or a molecule to be attached is modified with an azide or alkyne group, allowing for a highly efficient and specific covalent linkage. researchgate.netnih.gov

Schmidt Rearrangement Mediated by this compound

The Schmidt reaction is a versatile organic reaction that utilizes an azide with a carbonyl compound, tertiary alcohol, or alkene in the presence of an acid to form amines, amides, nitriles, or imines through rearrangement and expulsion of nitrogen gas. organic-chemistry.orgslideshare.net this compound can be employed as a source of the azide in these transformations.

Mechanism and Scope of this compound-Induced Schmidt Rearrangements

The mechanism of the Schmidt reaction with ketones, mediated by this compound in the presence of an acid, involves several key steps. First, the carbonyl group of the ketone is protonated, activating it for nucleophilic attack by the azide. This addition forms an azidohydrin intermediate. wikipedia.orgbyjus.com Subsequent elimination of water leads to the formation of a diazoiminium ion. wikipedia.org A 1,2-migration of one of the alkyl or aryl groups from the carbon to the nitrogen atom occurs, with the concurrent loss of dinitrogen gas, yielding a nitrilium ion. wikipedia.orgchimia.ch This intermediate is then attacked by water and, after tautomerization, forms the final amide product. wikipedia.orglibretexts.org

An alternative pathway, analogous to the Baeyer-Villiger reaction, has also been proposed, particularly in aqueous acids, where the rearrangement might occur directly from the protonated azidohydrin intermediate. wikipedia.org

The scope of the Schmidt reaction using this compound is broad, and it is particularly useful for the synthesis of complex nitrogen-containing heterocycles and sterically hindered amides. libretexts.org Intramolecular versions of the Schmidt reaction have proven to be powerful tools in the total synthesis of natural products. chimia.ch The reaction can be promoted by both Brønsted and Lewis acids, with trifluoroacetic acid and titanium tetrachloride being common choices. chimia.chlibretexts.org

Regioselectivity and Stereoselectivity in Schmidt Reactions

The regioselectivity of the Schmidt rearrangement, which determines which of the two groups attached to the carbonyl carbon migrates, is influenced by a combination of electronic and steric factors. Generally, the group that is better able to stabilize a positive charge (the more electron-rich group) and the larger, more sterically bulky group tends to migrate preferentially. libretexts.org The stereochemistry of the intermediate iminodiazonium ions also plays a crucial role in determining the migratory aptitude and, consequently, the regiochemical outcome. chimia.ch

For instance, in the this compound-mediated Schmidt rearrangement of 2-aryl-1-methylsulfonyl-1,2,3,4-tetrahydro-4-quinolones in trifluoroacetic acid, a lack of regioselectivity was observed. This resulted in the formation of isomeric ring-expanded products through both alkyl and aryl migration. rsc.org This contrasts with the behavior of the corresponding precursors lacking the N-methylsulfonyl group, highlighting the subtle electronic and steric influences on the reaction's regioselectivity. rsc.org

Stereoselectivity is also a key consideration, particularly in intramolecular Schmidt reactions used in the synthesis of complex alkaloids. The stereochemical outcome is often dictated by the requirement for an antiperiplanar arrangement between the migrating group and the departing nitrogen molecule in the transition state. chimia.ch This has been exploited to achieve stereocontrol in the synthesis of substituted lactams, where pre-equilibration of isomeric allylic azides is coupled with an intramolecular Schmidt reaction. nih.gov

Staudinger Reaction and this compound

The Staudinger reaction involves the reaction of an organic azide with a phosphine to produce an iminophosphorane. wikipedia.org This reaction is a mild method for the reduction of azides to amines upon subsequent hydrolysis of the iminophosphorane intermediate. organicchemistrytutor.comcommonorganicchemistry.com

Formation of Iminophosphoranes via this compound

This compound can react with phosphines, such as triphenylphosphine, to form silylated iminophosphoranes. The reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide intermediate. organic-chemistry.org This intermediate then undergoes intramolecular cyclization and subsequent loss of dinitrogen gas to yield the iminophosphorane. organicchemistrytutor.comnih.gov

These iminophosphoranes are versatile synthetic intermediates. nih.gov They can be used in the aza-Wittig reaction, where they react with carbonyl compounds to form imines. durham.ac.uk The use of supported triphenylphosphine in a flow chemistry setup allows for the efficient synthesis and reaction of iminophosphoranes, with the phosphine by-products being easily separated. durham.ac.uk

The Staudinger reaction using this compound is a key step in various synthetic methodologies. For example, it has been used in the synthesis of poly(arylene iminophosphorane)s, which are materials with interesting thermal and electronic properties. nih.gov The reaction conditions can be tailored to accommodate both electron-rich and electron-deficient aryl azides. nih.gov While the Staudinger reaction is a widely used method for synthesizing iminophosphoranes, alternative azide-free methods are also being developed to avoid the use of potentially hazardous alkyl azides. researchgate.net

Staudinger Reduction and its Synthetic Implications

The Staudinger reduction is a mild chemical reaction that converts an organic azide into a primary amine. organicchemistrytutor.comorganic-chemistry.org Developed by Hermann Staudinger in 1919, this two-step process offers a valuable synthetic route for amine synthesis under conditions that preserve many sensitive functional groups. organicchemistrytutor.comwikipedia.org this compound plays a crucial role as a reagent for synthesizing the initial organic azides, which are the substrates for the Staudinger reduction.

The reaction mechanism begins with the nucleophilic attack of a phosphine, typically triphenylphosphine, on the terminal nitrogen atom of the azide. wikipedia.org This initial step forms a phosphazide intermediate, which is often described as passing through a four-membered ring transition state. organicchemistrytutor.comalfa-chemistry.com This intermediate is unstable and rapidly loses dinitrogen gas (N₂) to form an iminophosphorane (or aza-ylide). organic-chemistry.orgwikipedia.org The expulsion of the highly stable nitrogen gas provides a strong thermodynamic driving force for this step. organicchemistrytutor.com In the second step of the reduction, the iminophosphorane is hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide. organic-chemistry.orgwikipedia.org

Mechanism of the Staudinger Reduction

R-N₃ + PPh₃ → [R-N=N-N=PPh₃] → R-N=PPh₃ + N₂

R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

The primary synthetic implication of the Staudinger reduction is its high degree of chemoselectivity. organicchemistrytutor.com Alternative methods for reducing azides, such as catalytic hydrogenation, can inadvertently reduce other functional groups like alkenes, aldehydes, or ketones. organicchemistrytutor.com The Staudinger reduction, however, specifically targets the azide group, leaving these other functionalities intact. organicchemistrytutor.com This makes it an exceptionally useful tool in complex, multi-step organic synthesis. This compound serves as a versatile and convenient source for introducing the azide functionality into molecules, which can then be selectively converted to primary amines using this mild and reliable reduction method. organic-chemistry.org

Ring-Opening Reactions with this compound

This compound is a key reagent in the nucleophilic ring-opening of strained heterocycles like aziridines and epoxides. These reactions are driven by the relief of ring strain and provide stereospecific and often regioselective pathways to important difunctionalized molecules.

The reaction of this compound (TMSN₃) with aziridines provides a powerful method for the synthesis of 1,2-diamines. researchgate.netresearchgate.net In this process, the azide anion acts as the nucleophile, attacking one of the carbon atoms of the strained three-membered ring and causing it to open. The regioselectivity of this attack—that is, which carbon is attacked—is controlled by the substituents on the aziridine ring, the presence of catalysts, and the reaction conditions. frontiersin.orgnih.gov

This methodology has been developed for the synthesis of chiral terminal 1,2-diamines. researchgate.netresearchgate.net The resulting azidoamine product can subsequently be reduced, for example with lithium aluminum hydride (LiAlH₄), to afford the final 1,2-diamine. researchgate.net The catalytic aminolysis of meso-aziridines is a particularly efficient strategy for obtaining chiral 1,2-diamines with two differently substituted amino groups. rsc.org Various catalysts, including yttrium-phosphine oxide complexes and chiral phosphoric acids, have been employed to achieve high yields and enantioselectivities in this transformation. rsc.org

| Substrate Type | Catalyst/Conditions | Product Type | Significance |

| meso-Aziridines | Yttrium-chiral phosphine oxide complex | Chiral β-azido amines | High yields (94% to >99%) and good enantioselectivities (83–96% ee). rsc.org |

| Cyclic and acyclic aziridines | Chiral phosphoric acid (S)-Vapol | Chiral β-azido amines | General method with good yields and enantioselectivities. rsc.org |

| Vinyl-substituted aziridines | Uncatalyzed | Chiral 1,2-diamines (after reduction) | Regioselective cleavage of the C(2)–N bond. researchgate.netresearchgate.net |

The ring-opening of epoxides with this compound, often termed azidolysis, is a fundamental reaction for the synthesis of 1,2-azido alcohols, which are versatile precursors to 1,2-amino alcohols. researchgate.netorganic-chemistry.org Due to the high ring strain of the epoxide, it is susceptible to nucleophilic attack by the azide ion. chemistrysteps.com The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the site of attack and the formation of a product with trans or anti stereochemistry. chemistrysteps.com

In reactions with unsymmetrical epoxides, the regioselectivity of the nucleophilic attack is a key consideration. Under neutral or basic conditions, the azide nucleophile from TMSN₃ preferentially attacks the less sterically hindered carbon atom. chemistrysteps.comlibretexts.org However, the reaction is often performed in the presence of a catalyst to enhance reactivity and control selectivity. researchgate.netresearchgate.net

Various metal-based catalysts, such as chromium(III)-salen complexes, have been shown to be highly effective for the asymmetric ring-opening of meso-epoxides with TMSN₃, affording chiral 1,2-azido alcohols in high enantiomeric excess. scispace.comnih.gov Kinetic studies of these catalyzed reactions have revealed a cooperative bimetallic mechanism where one metal center activates the epoxide as a Lewis acid, while a second metal center binds and delivers the azide nucleophile. scispace.comnih.gov

| Epoxide Substrate | Catalyst System | Key Outcome | Reference |

| meso-Epoxides | Chiral Cr(III)-salen complex | Asymmetric ring opening to chiral 1,2-azido alcohols | scispace.comnih.gov |

| Racemic terminal epoxides | β-cyclodextrin in aqueous media | Enantioselective ring opening to (S)-azido alcohols | researchgate.netresearchgate.net |

| Functionalized epoxides | Ti(O-i-Pr)₄ or Al(O-i-Pr)₃ | Highly regioselective azidolysis | researchgate.netresearchgate.net |

Azidation Reactions with this compound as Azide Source

This compound is widely employed as a convenient and effective source of the azide nucleophile for a variety of azidation reactions, converting different functional groups into organic azides.

This compound serves as an efficient azide source for the azidation of hemiketals in a reaction promoted by molecular iodine (I₂). researchgate.net This transformation provides a direct route to glycosyl azides, which are important intermediates in carbohydrate chemistry. nih.govresearchgate.net The reaction proceeds smoothly at room temperature and demonstrates high stereoselectivity, affording the desired glycosyl azide as a single isomer in good yields. researchgate.net This method is valuable for preparing a diverse range of functional N-ketosides from their corresponding hemiketal precursors. researchgate.net

This compound can also function as the azide source in the oxidative azidation of aldehydes to produce acyl azides. researchgate.net This transformation requires a specific set of reagents to proceed effectively. The reaction is carried out in the presence of 1,3-dimethyltriazolium iodide, the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and an oxidant, 3,3’,5,5’-tetra-tert-butyldiphenoquinone. researchgate.net This method represents a direct conversion of an aldehyde functional group to an acyl azide, a versatile reactive intermediate that can undergo further transformations such as the Curtius rearrangement. Other methods for the oxidative azidation of aldehydes to acyl azides have also been reported using reagents like iodine azide or chromic anhydride-azidotrimethylsilane. researchgate.net

Catalytic 1,1-Diazidation of Alkenes with this compound

A novel and efficient method for the catalytic 1,1-diazidation of alkenes has been developed utilizing redox-active selenium catalysis. researchgate.netnih.gov This reaction addresses a significant challenge in azide chemistry, as the corresponding catalytic 1,1-diazidation of alkenes to produce geminal diazides had not been realized, in contrast to the well-established 1,2-diazidation methods. researchgate.netsysu.edu.cnthieme.de The process employs this compound as the azide source in the presence of an oxidant like N-fluoropyridinium fluoborate. nih.gov

Under mild conditions, this method facilitates a migratory 1,1-diazidation of electron-rich aryl alkenes, regardless of their Z, E, or mixed Z/E configuration. nih.govnih.gov The reaction yields a variety of functionalized monoalkyl or dialkyl geminal diazides, which are otherwise difficult to synthesize. nih.gov The protocol is also effective for creating polydiazides from oligomeric alkenes. nih.govsysu.edu.cn

Reaction Mechanism The proposed mechanism involves a selenenylation-deselenenylation process followed by a 1,2-aryl migration. researchgate.netnih.gov The reaction is initiated by the interaction of a phenylselenium species with the alkene to form a seleniranium intermediate. nih.gov The tetrafluoroborate anion from the oxidant is believed to act as an activator for this compound through a fluoro-silicon interaction, which speeds up the release of the azide anion. nih.gov This azide anion then attacks the intermediate, leading to a rearranged carbocation stabilized by the azide group. A second azidation with another molecule of this compound results in the final geminal diazide product. nih.gov

Research Findings Researchers at Sun Yat-Sen University developed this selenium-catalyzed migratory 1,1-diazidation of aryl alkenes. thieme.de The resulting geminal diazides have been shown by TGA-DSC analysis and impact sensitivity tests to be relatively safe. nih.govnih.gov Furthermore, these products are versatile synthetic precursors; they can be converted into ketones via Staudinger reduction conditions or undergo nucleophilic substitution where the geminal diazidomethyl group acts as a formal leaving group in the presence of a Lewis acid. nih.govsysu.edu.cn

Table 1: Examples of Catalytic 1,1-Diazidation of Alkenes

| Alkene Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| (E)-1,2-diphenylethene | C1 (5 mol%), O1 (2.0 equiv), TMSN3 (3.0 equiv) in DCM | 1,1-diazido-1,2-diphenylethane | 96% |

| (Z)-1,2-bis(4-methoxyphenyl)ethene | C1 (5 mol%), O1 (2.0 equiv), TMSN3 (3.0 equiv) in DCM | 1,1-diazido-1,2-bis(4-methoxyphenyl)ethane | 95% |

| 1-phenyl-1-propene | C1 (5 mol%), O1 (2.0 equiv), TMSN3 (3.0 equiv) in DCM | 1,1-diazido-1-phenylpropane | 85% |

| 1-(naphthalen-2-yl)ethene | C1 (5 mol%), O1 (2.0 equiv), TMSN3 (3.0 equiv) in DCM | 2-(1,1-diazidoethyl)naphthalene | 91% |

Reaction conditions: Alkene (0.10 mmol), this compound (0.30 mmol), O1 (N-fluoropyridinium fluoborate, 0.20 mmol), C1 (selenium catalyst, 0.005 mmol) in dichloromethane (B109758) at room temperature for 24 h. Data sourced from multiple reports on this methodology. researchgate.netnih.gov

Azidation of Carboxylic Acids to Carbamates via Curtius Rearrangement

This compound is utilized in a one-pot conversion of carboxylic acids into carbamates through the Curtius rearrangement. researchgate.net This reaction is a versatile and widely used method in organic synthesis for transforming carboxylic acids into amines, urethanes, and ureas via an isocyanate intermediate. nih.govnih.gov The classical Curtius rearrangement involves the thermal decomposition of an acyl azide, which is generated from a carboxylic acid derivative. wikipedia.orgorganic-chemistry.org

A modern and efficient protocol employs propylphosphonic anhydride (T3P®) and this compound in the presence of an alcohol. researchgate.netorganic-chemistry.org This method allows for the direct conversion of a wide range of aromatic, heterocyclic, and aliphatic carboxylic acids into the corresponding carbamates in excellent yields. researchgate.net

Reaction Mechanism The Curtius rearrangement mechanism is believed to be a concerted process where the loss of nitrogen gas from the acyl azide and the migration of the R-group occur simultaneously to form an isocyanate. wikipedia.org This avoids the formation of a discrete acyl nitrene intermediate. nih.govwikipedia.org The migration of the R-group proceeds with complete retention of its stereochemistry. nih.govnih.govwikipedia.org The resulting isocyanate is then trapped in situ by an alcohol present in the reaction mixture to furnish the stable carbamate product. nih.govwikipedia.org

Research Findings The one-pot procedure developed by Augustine and co-workers using T3P® and this compound provides a simple and effective route for this transformation. researchgate.net The reaction is notable for its mild conditions and tolerance of diverse functional groups. researchgate.netnih.gov The isocyanate intermediate is a key versatile precursor; it can be hydrolyzed to a primary amine or react with various nucleophiles like alcohols or amines to form carbamates or ureas, respectively. wikipedia.orgbyjus.com

Preparation of α-Azido Oximes from Aliphatic Nitro Compounds

A novel strategy for the synthesis of α-azido oximes from aliphatic nitro compounds involves the use of this compound. researchgate.net This method proceeds through the interaction of N,N-bis(silyloxy)enamines with this compound, providing the target α-azido oximes in good yields. researchgate.net The transformation is significant as it provides a direct route to these bifunctional compounds from readily available aliphatic nitro precursors. researchgate.netdocumentsdelivered.com

Reaction Mechanism Aliphatic nitro compounds are first converted to N,N-bis(silyloxy)enamines. These intermediates then react with this compound. The reaction likely involves the nucleophilic attack of the enamine on the azide, followed by rearrangement and elimination of a silyl group to afford the final α-azido oxime product. This method capitalizes on the reactivity of silylated intermediates to introduce the azide functionality adjacent to the oxime group. researchgate.net

Azidation of Alkenes and Alkyl Halides

This compound serves as a crucial reagent for the introduction of the azide functionality into organic molecules, particularly through reactions with alkenes and alkyl halides.

Azidation of Alkenes The azidofunctionalization of alkenes is a powerful strategy that allows for the simultaneous installation of an azide and another functional group across a double bond. epfl.ch this compound is a commonly used azide source in these transformations, often in conjunction with a catalyst. epfl.ch These reactions can proceed through various mechanisms, including those involving radical intermediates or radical-polar crossover pathways. epfl.ch For instance, in some metal-catalyzed systems, an Fe(III)-N3 complex can be formed after ligand exchange with this compound, which then reacts with a carbon-centered radical generated from the alkene. epfl.ch Another approach is the hydroazidation of alkenes, where hydrazoic acid (which can be generated in situ) adds across the double bond; an organic photoredox-catalyzed method has been developed for the hydroazidation of trifluoromethyl alkenes using this compound. nih.gov

Azidation of Alkyl Halides The conversion of alkyl halides to alkyl azides is a fundamental nucleophilic substitution reaction. chemicalforums.com this compound can be used as the azide source for this transformation. The reaction of this compound with α-halohydroxamates, for example, has been established as a mild, metal-free method to produce α-azido carbonyl derivatives. researchgate.net In this case, aza-oxyallyl cations are generated in situ from the α-halohydroxamates, which then react with this compound, often in the presence of a catalyst like tetrabutylammonium fluoride, to yield the azidated product. researchgate.net For simple alkyl halides, the reaction proceeds via a standard SN2 mechanism, where the azide nucleophile displaces the halide leaving group. chemicalforums.com

Silylation Reactions Involving this compound

O-Trimethylsilylation of Alcohols and Phenols

This compound is an effective reagent for the O-trimethylsilylation of alcohols and phenols, a common method for protecting hydroxyl groups in organic synthesis. acs.orgkuleuven.be An efficient and practical procedure has been developed for this transformation under neat (solvent-free) conditions. acs.org

This method is applicable to a wide variety of substrates, including primary, secondary, hindered secondary, tertiary, allylic, and benzylic alcohols, as well as various phenols. acs.orgkuleuven.be The reaction can be performed with this compound alone or, for less reactive substrates, in the presence of a catalytic amount of tetrabutylammonium bromide (TBABr). acs.org

Research Findings The use of catalytic TBABr (20 mol %) at temperatures of 30 or 70 °C significantly enhances the reaction rate and allows for the silylation of even hindered alcohols, with yields typically greater than 91%. acs.orgkuleuven.be A notable feature of this protocol is its selectivity; it allows for the preferential protection of primary and secondary alcohols in the presence of tertiary alcohols. acs.orgkuleuven.be

Table 2: O-Trimethylsilylation of Various Alcohols and Phenols with this compound

| Substrate | Conditions | Time (h) | Yield (%) |

|---|---|---|---|

| 1-Octanol | TMSN3, 30 °C | 1 | 98 |

| Benzyl alcohol | TMSN3, 30 °C | 1 | 99 |

| Cyclohexanol | TMSN3, TBABr (20 mol%), 70 °C | 0.5 | 98 |

| 2-Octanol | TMSN3, TBABr (20 mol%), 70 °C | 0.5 | 99 |

| tert-Butanol | TMSN3, TBABr (20 mol%), 70 °C | 24 | 91 |

| Phenol | TMSN3, 30 °C | 0.5 | 99 |

| 4-Methoxyphenol | TMSN3, 30 °C | 0.5 | 99 |

Data represents typical results from the reported neat procedure. acs.org

Applications of Azidotrimethylsilane in Diverse Synthetic Fields

Synthesis of Heterocyclic Compounds

The azide (B81097) moiety delivered by azidotrimethylsilane is a key building block for constructing a variety of heterocyclic rings, which are core structures in many pharmaceuticals and biologically active molecules.

The [3+2] cycloaddition reaction between nitriles and an azide source is a fundamental method for the synthesis of 5-substituted-1H-tetrazoles. This compound is frequently employed as a safer alternative to hydrazoic acid. The reaction mechanism typically involves the activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack of the azide. youtube.com

Various catalytic systems have been developed to facilitate this transformation. For instance, the reaction can be effectively mediated by dialkyltin oxides, such as dibutyltin (B87310) oxide. This method provides a novel preparation of 5-substituted tetrazoles under relatively mild conditions. acs.org Another approach involves the use of copper catalysts. The copper-catalyzed [3+2] cycloaddition between various nitriles and this compound in a DMF/MeOH solvent system produces the corresponding 5-substituted 1H-tetrazoles in good to high yields. nih.gov It is proposed that the reaction proceeds through the in situ formation of a copper azide species, which then undergoes the cycloaddition with the nitrile. nih.gov Combining a copper catalyst with triethylamine (B128534) has also been shown to promote the reaction at lower temperatures. nih.gov

| Catalyst/Mediator | Substrate Scope | Key Features |

| Dialkyltin oxide | Various nitriles | Novel preparation method. |

| Copper(I) | Aromatic and aliphatic nitriles | Good to high yields; proceeds via in situ copper azide. nih.gov |

| Copper(I) / Triethylamine | Various nitriles | Allows for lower reaction temperatures. nih.gov |

This compound is a key reagent in the synthesis of 1,2,3-triazoles, often through [3+2] cycloaddition reactions with alkynes. The development of regioselective methods to control the formation of either 1,4- or 1,5-disubstituted triazoles has been a significant area of research.

Palladium and copper bimetallic systems have been utilized for the three-component cycloaddition reaction of alkynes, allyl methyl carbonate, and this compound to produce 2-allyl-substituted-1,2,3-triazoles. nih.gov This method is effective for unactivated terminal alkynes. organic-chemistry.org The regioselectivity of the azide-alkyne cycloaddition can be controlled by the choice of catalyst. While copper(I) catalysts famously yield 1,4-disubstituted triazoles, ruthenium(II) catalysts can favor the formation of the 1,5-disubstituted isomers. nih.gov More recent developments include copper-free bimetallic catalysts, such as Ag₂O–ZnO nanoheterostructures, which facilitate the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. rsc.org These catalytic approaches often provide access to multisubstituted triazoles under mild conditions and in good to excellent yields. nih.gov

| Catalytic System | Reactants | Product | Regioselectivity |

| Palladium(0)/Copper(I) | Alkyne, Allyl methyl carbonate, TMSN₃ | 2-Allyl-1,2,3-triazole nih.govorganic-chemistry.org | N/A |

| Copper(I) | Alkyne, Azide | 1,4-Disubstituted 1,2,3-triazole nih.gov | High |

| Ruthenium(II) | Alkyne, Azide | 1,5-Disubstituted 1,2,3-triazole nih.gov | High |

| Ag₂O–ZnO | Alkyne, Benzyl bromide/Aryl amine, NaN₃ | 1,4-Disubstituted 1,2,3-triazole rsc.org | 100% |

Pyrroles and their fused ring systems are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. nih.govresearchgate.netnih.gov While numerous synthetic methods exist for pyrrole (B145914) synthesis, transition metal-catalyzed reactions involving azides offer a modern approach. researchgate.net One such method involves the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides. organic-chemistry.org This reaction can be catalyzed by zinc iodide (ZnI₂) or rhodium complexes at room temperature. organic-chemistry.org The dienyl azide starting materials can be synthesized from the corresponding dienyl halides and an azide source like this compound. The reaction proceeds through the decomposition of the azide by the catalyst, leading to the formation of the pyrrole ring. organic-chemistry.org This method is valued for its mild conditions and tolerance of various functional groups. organic-chemistry.org

Benzodiazepines are a critical class of psychoactive drugs, and the development of efficient synthetic routes to these scaffolds is of great interest. nih.govchemrevlett.com this compound can be used to introduce the azide functionality onto a precursor molecule, which can then be elaborated into a fused heterocyclic system. For example, a one-pot synthesis of triazolobenzodiazepines has been developed. nih.gov This process involves a sequence of reactions starting from an azidobenzaldehyde, which can be prepared using an azide source. The sequence includes a decarboxylative three-component [3+2] cycloaddition, N-propargylation, and a subsequent intramolecular azide-alkyne "click" reaction to form the final triazole-fused benzodiazepine (B76468) structure. nih.gov This strategy demonstrates the utility of the azide group as a linchpin in multicomponent reactions for the rapid assembly of complex, biologically relevant molecules. nih.gov

This compound in Click Chemistry Methodologies

The concept of "click chemistry," introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. wikipedia.orgumich.edu The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, and this compound serves as a convenient precursor for generating the necessary organic azides. sigmaaldrich.com

Click chemistry has become a powerful tool for bioconjugation, which involves linking molecules to biological systems such as proteins, nucleic acids, or cells. nih.govyoutube.com The bioorthogonality of the azide and alkyne groups ensures that they react selectively with each other without interfering with native biological functional groups. nih.gov This allows for the precise labeling and modification of biomolecules in vitro and in vivo. wikipedia.orgnih.gov

The applications of this methodology are extensive and include:

Protein and Peptide Modification: Attaching probes, tags, or therapeutic agents to specific sites on proteins. nih.gov

Nucleic Acid Research: Labeling DNA and RNA for imaging and diagnostic purposes. nih.gov

Drug Delivery: Constructing complex drug delivery systems, such as antibody-drug conjugates (ADCs) or functionalized polymersomes. nih.govnih.gov

In materials science, click chemistry provides a robust method for synthesizing and functionalizing polymers and surfaces. umich.edusigmaaldrich.com The high efficiency of the CuAAC reaction allows for the creation of well-defined polymer architectures and the modification of material surfaces with specific functionalities. rsc.org This has been applied to the development of new biomaterials, functionalized silica (B1680970) nanoparticles, and block copolymers for various technological applications. sigmaaldrich.comnih.govrsc.org

Natural Product Synthesis and Drug Discovery

This compound plays a significant role as an azide source in the total synthesis of complex bioactive molecules, most notably the anti-influenza drug oseltamivir (B103847) (Tamiflu®). The commercial production of oseltamivir, which starts from shikimic acid, involves steps that use potentially hazardous azide reagents. wikipedia.orgmusechem.com This has spurred the development of numerous alternative synthetic routes, many of which also rely on the introduction of an azide group at a key step. musechem.com

In several reported syntheses of oseltamivir, an azide functional group is introduced and later transformed into the required amine. For example, one synthetic approach involves the displacement of a suitable leaving group with an azide, which is subsequently reduced to the primary amine found in the final oseltamivir structure. The Hayashi synthesis, which proceeds in "three one-pot operations," features a step where a carboxylic acid is converted to an acid chloride, displaced with azide, and then undergoes a Curtius rearrangement to form an amide. organic-chemistry.org Although effective, the use of azides is noted as a potential drawback in large-scale synthesis. organic-chemistry.orgorganic-chemistry.org Another route involves treating an intermediate with sodium azide to produce an azide that is then reduced to oseltamivir. musechem.com The challenges associated with handling azides have led to research into azide-free syntheses and the use of technologies like continuous flow chemistry to handle these hazardous intermediates more safely. musechem.comnih.gov

Beyond oseltamivir, TMSN₃ is used in the synthesis of other bioactive compounds. It can be used for the regioselective ring-opening of aziridines to produce chiral terminal 1,2-diamines, which are important building blocks in medicinal chemistry. researchgate.net It is also employed in the hydroxyazidation of olefins, a reaction catalyzed by manganese, to form β-azido alcohols, which are precursors to valuable amino alcohols. nih.gov

| Bioactive Compound | Synthetic Strategy | Role of Azide Source | Reference |

| Oseltamivir (Tamiflu®) | Total Synthesis (Hayashi) | Curtius rearrangement precursor | organic-chemistry.org |

| Oseltamivir (Tamiflu®) | Total Synthesis (Shibasaki) | Intermediate for amine formation | organic-chemistry.org |

| Chiral 1,2-Diamines | Aziridine Ring-Opening | Nucleophilic azide source | researchgate.net |

| β-Azido Alcohols | Hydroxyazidation of Olefins | Nitrogen source | nih.gov |

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications at the final stages of a synthetic sequence. nih.gov This approach allows for the rapid diversification of complex molecules, such as natural products and drug candidates, to explore structure-activity relationships and optimize pharmacokinetic properties without needing to restart the synthesis from scratch. nih.govnih.gov this compound serves as a valuable reagent in LSF for introducing the azide group, which can then be converted into other important functionalities, particularly amines.

The introduction of nitrogen-containing groups is a common goal in LSF, as these functionalities are ubiquitous in pharmaceuticals. nih.gov this compound, in conjunction with a catalyst system, can be used for the direct azidation of various substrates. For instance, Mn-catalyzed hydroxyazidation of olefins uses TMSN₃ as the nitrogen source and air as the oxygen source to introduce both a hydroxyl and an azide group across a double bond in a single step. nih.gov This method provides a direct route to β-azido alcohols, which are versatile intermediates. The ability to perform such transformations on complex molecules under mild conditions is a hallmark of effective LSF. While the direct C-H azidation of bioactive compounds is a significant challenge, methods involving the functionalization of existing groups like alkenes demonstrate the utility of TMSN₃ in modifying complex molecular scaffolds. nih.gov

The application of LSF strategies is growing within medicinal chemistry programs in both academic and industrial settings. nih.gov The development of methodologies with high regioselectivity and broad functional group tolerance is key to expanding the utility of reagents like this compound for the efficient modification of bioactive compounds. nih.gov

Advanced Materials and Nanotechnology

This compound is instrumental in the chemical modification of fullerenes, leading to the synthesis of novel fullerene derivatives with tailored properties. One of the key reactions is the addition of TMSN₃ to fullerene derivatives to create the first fullerenyl azide compounds. researchgate.net This reaction is typically facilitated by a Lewis acid, which activates the fullerene cage, allowing for the effective addition of the azide group. researchgate.net

The resulting fullerene-bound azido (B1232118) group can exhibit unusual reactivity compared to typical organic azides. For example, heating an azidofullerene might lead to cleavage of other functional groups on the molecule while the azide group itself remains intact. researchgate.net These fullerenyl azides are valuable intermediates for further functionalization. They can undergo reactions such as 1,3-dipolar cycloadditions with terminal acetylenes to synthesize fullerenyl-1,2,3-triazoles, directly attaching a heterocyclic fragment to the fullerene core. rsc.org

The modification of fullerenes with these azide-derived functionalities can significantly alter their electronic properties. Electrochemical studies have shown that the synthesized triazole-containing fullerenes have first reduction potentials that are shifted to less cathodic regions compared to unmodified C₆₀. rsc.org Theoretical calculations suggest that these fullerene derivatives could be promising acceptor components in organic solar cells. rsc.org

| Fullerene Derivative | Reagent | Reaction Type | Application | Reference |

| Fullerenyl Azide | This compound, Lewis Acid | Addition | Intermediate for further functionalization | researchgate.net |

| Fullerenyl-1,2,3-triazole | Fullerenyl Azide, Terminal Acetylene | 1,3-Dipolar Cycloaddition | Organic solar cell components | rsc.org |

Covalent functionalization is a key strategy for modifying the properties of graphene and other nanomaterials to improve their solubility, tune their electronic properties like the band gap, and enhance their performance in composites. nsf.govresearchgate.netuml.edu this compound is utilized in this field, often as a precursor to generate highly reactive nitrene species for functionalizing the chemically inert surface of pristine graphene. nsf.govresearchgate.net

One method involves the thermal generation of nitrene radicals from this compound, which then covalently bond to the graphene surface. researchgate.net High-resolution photoemission spectroscopy (HRPES) studies have confirmed that the bonding between the nitrene radicals and epitaxial graphene is covalent in nature. researchgate.net This functionalization process converts some of the sp²-hybridized carbon atoms of the graphene lattice to sp³-hybridized carbons, which is evidenced by the appearance of the D band in Raman spectroscopy. nsf.govnih.gov This structural change is responsible for the alteration of graphene's electronic properties, including the ability to control and open a band gap. researchgate.net

The 1,3-dipolar cycloaddition reaction is another promising approach for the controlled functionalization of graphene. researchgate.netnih.gov This method, which has been successfully used with carbon nanotubes, can be extended to graphene flakes. While other azides like perfluorophenyl azides are also commonly used to generate nitrenes for graphene functionalization, the principle of using an azide precursor to create a reactive species that adds to the graphene surface is a common theme. nsf.govuml.edu This covalent modification enhances the dispersion of graphene in various solvents and allows for the fabrication of graphene-nanoparticle hybrid materials. nsf.govuml.edu

| Nanomaterial | Azide Reagent | Reactive Intermediate | Functionalization Method | Effect | Reference |

| Epitaxial Graphene | This compound | Nitrene Radical | Thermal Activation | Covalent bonding, band gap control | researchgate.net |

| Graphene | Organic Azides | Nitrene | Thermal/Photochemical Activation | Conversion of sp² to sp³ carbon, altered conductivity | nsf.gov |

| Graphene Nanosheets | N/A (General method) | Azomethine Ylide | 1,3-Dipolar Cycloaddition | Controlled synthesis of complex structures | nih.gov |

This compound as a Nitrogen Precursor for GaN Nanowire Fabrication

This compound ((CH₃)₃SiN₃) has been identified as a viable alternative nitrogen source for the fabrication of Gallium Nitride (GaN) nanowires through Metal-Organic Chemical Vapor Deposition (MOCVD). scientific.netsoton.ac.uk This application is significant in the field of semiconductor materials, where GaN nanowires are of considerable interest for their potential use in nano-scale electronic and optoelectronic devices.

Detailed research has demonstrated the growth of GaN nanowires on a gold (Au) pre-deposited Silicon (Si (100)) substrate, which serves as a catalytic seed. scientific.net In this process, this compound is used in conjunction with gallium trichloride (B1173362) (GaCl₃) as the gallium precursor. scientific.net The synthesis is conducted at high temperatures, with studies indicating successful nanowire growth at 1050 °C. scientific.net

Analyses of the resulting nanostructures, including X-Ray Diffraction (XRD), Field-Emission Scanning Electron Microscopy (FE-SEM), and Atomic Force Microscopy (AFM), have confirmed the formation of GaN nanowires. scientific.net The morphology of these nanowires is characteristic of a wurtzite crystal structure. scientific.net

The growth mechanism is understood to follow the Vapor-Liquid-Solid (VLS) model. scientific.net This is suggested by the morphology of the nanowires and involves the congruent melting of precursor molecule clusters on the hot substrate surface. scientific.net The use of this compound is thought to contribute to an improved growth behavior that is near to equilibrium conditions. scientific.net

The key parameters for the fabrication of GaN nanowires using this compound are summarized in the interactive data table below.

Table 1: MOCVD Growth Parameters for GaN Nanowires using this compound

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Nitrogen Precursor | The source of nitrogen for the GaN formation. | This compound ((CH₃)₃SiN₃) | scientific.net |

| Gallium Precursor | The source of gallium for the GaN formation. | Gallium trichloride (GaCl₃) | scientific.net |

| Substrate | The material on which the nanowires are grown. | Silicon (100) | scientific.net |

| Catalyst | A metal seed used to initiate nanowire growth. | Gold (Au) | scientific.net |

| Growth Temperature | The temperature of the MOCVD reactor during synthesis. | 1050 °C | scientific.net |

| Growth Mechanism | The physical process by which the nanowires are formed. | Vapor-Liquid-Solid (VLS) | scientific.net |

| Resulting Crystal Structure | The crystallographic structure of the grown nanowires. | Wurtzite | scientific.net |

Theoretical and Computational Investigations of Azidotrimethylsilane Reactivity

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of chemical reactions. For azidotrimethylsilane, these methods have been applied to understand its behavior in various transformations, particularly in cycloaddition reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely employed to study the mechanisms of reactions involving this compound by calculating the energies and geometries of transition states and intermediates.

A notable application of DFT is in the study of [3+2] cycloaddition reactions, a key transformation for azides. For instance, the mechanism of the 1,3-dipolar cycloaddition of this compound with various dipolarophiles has been investigated. DFT calculations, often using functionals like B3LYP, have been instrumental in mapping the potential energy surfaces of these reactions. researchgate.netnih.gov

In the reaction of this compound with nanographene, DFT calculations at the B3LYP/6-31G(d,p) level revealed a two-step mechanism. nih.gov The initial step is the chemical adsorption of TMSN3 onto the nanographene surface, followed by the thermal decomposition of the resulting nitride to form an N-bridged product. This second step was identified as the rate-determining step. nih.gov The study also compared the [3+2] and [3+4] cycloaddition pathways, concluding that the [3+2] channel is more favorable. researchgate.netnih.gov

DFT calculations have also been used to explore the role of catalysts in reactions of this compound. In the copper-catalyzed azide-alkyne cycloaddition (CuAAC), DFT studies have helped to elucidate the catalytic cycle, including the formation of copper acetylide intermediates and their subsequent reaction with the azide (B81097). nih.gov Similarly, in silver-catalyzed cycloadditions, DFT has been used to model the intermediates and transition states, providing insights into the reaction's feasibility and energetics. rsc.org

The table below summarizes key findings from DFT studies on this compound reactions.

| Reaction System | DFT Functional/Basis Set | Key Findings |

| This compound + Nanographene | B3LYP/6-31G(d,p) | Two-step mechanism; [3+2] pathway is favored over [3+4]. researchgate.netnih.gov |

| This compound + Alkynes (Cu-catalyzed) | Various | Elucidation of the catalytic cycle involving copper acetylide intermediates. nih.gov |

| This compound + Alkynes (Ag-catalyzed) | wB97XD/MWB28/6-31+G* | Triazole synthesis via a silver acetylide intermediate is energetically facile. rsc.org |

| Trimethylsilyldiazoalkanes + Diethylfumarate | MPWB1K(PCM)/6-311G(d,p) | Polar, one-step mechanism with activation enthalpies between 8.0 and 19.7 kcal·mol⁻¹ in CCl₄. mdpi.com |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and regioselectivity of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgnumberanalytics.com

In the context of this compound, FMO theory is frequently used to rationalize the outcomes of [3+2] cycloaddition reactions. numberanalytics.com The electronic structure of the azide group can be understood through its frontier orbitals. The HOMO of an azide typically has its largest coefficient on the terminal nitrogen atom (N1), while the LUMO has significant coefficients on all three nitrogen atoms. nottingham.ac.uk

The reactivity of this compound in cycloadditions can be analyzed by considering the energy gap between the HOMO of the azide and the LUMO of the dipolarophile (or vice versa). A smaller energy gap generally leads to a more favorable interaction and a faster reaction. wuxiapptec.com FMO theory can also predict the regioselectivity of the cycloaddition by examining the orbital coefficients at the reacting atoms. numberanalytics.com The preferred regioisomer is the one that results from the alignment of the atoms with the largest orbital coefficients.